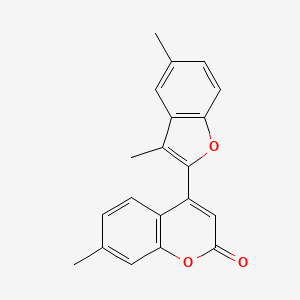

4-(3,5-dimethyl-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one

Description

Properties

IUPAC Name |

4-(3,5-dimethyl-1-benzofuran-2-yl)-7-methylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O3/c1-11-5-7-17-15(8-11)13(3)20(23-17)16-10-19(21)22-18-9-12(2)4-6-14(16)18/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBFVPWCOZFHEON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=C2C)C3=CC(=O)OC4=C3C=CC(=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethyl-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,5-dimethylbenzofuran with a suitable chromenone derivative in the presence of a catalyst such as FeCl3 and additives like 2,2’-bipyridine . The reaction is carried out in a solvent like dichloroethane (DCE) at elevated temperatures (around 70°C) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(3,5-dimethyl-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: H2, Pd/C, mild temperatures.

Substitution: Halogens, nitrating agents, solvents like acetic acid or chloroform.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted benzofuran-chromenone hybrids, each with distinct chemical and biological properties .

Scientific Research Applications

4-(3,5-dimethyl-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential antimicrobial and anticancer activities.

Medicine: Explored as a lead compound for developing new therapeutic agents.

Industry: Utilized in the development of novel materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-(3,5-dimethyl-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membranes. In cancer research, the compound may induce apoptosis (programmed cell death) by activating certain signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Coumarin derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Key Observations

Substituent Effects on Lipophilicity :

- The target compound’s 3,5-dimethylbenzofuran group increases its hydrophobicity compared to the polar 5,7-dihydroxy-4-propyl derivative . This may enhance membrane permeability but reduce aqueous solubility.

- The bulky tert-butyl groups in the Schiff base derivative further elevate molecular weight (409.52 g/mol) and likely impact crystal packing, as evidenced by its refined X-ray structure (R factor = 0.055).

Biological Activity Trends :

- Hydroxy and propyl substituents in 5,7-dihydroxy-4-propyl-2H-chromen-2-one correlate with antimicrobial and antitumor activity, possibly due to hydrogen bonding and alkyl chain interactions with cellular targets .

- The absence of polar groups in the target compound suggests divergent bioactivity, though empirical data are lacking.

Structural Characterization Tools :

- SHELX and ORTEP programs (e.g., SHELXL, ORTEP-III) are critical for resolving crystal structures of such compounds . For example, the Schiff base derivative’s structure was refined using SHELXL , while fluorescence studies on boron-containing analogs utilized advanced crystallographic software .

Synthetic Flexibility :

- Chromene polymers and complexes (e.g., cyclopentadienyliron-based systems) demonstrate the adaptability of coumarin scaffolds in materials science and drug design .

Biological Activity

4-(3,5-dimethyl-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one, commonly referred to as a benzofuran and chromenone derivative, has garnered attention in recent years for its potential biological activities. This compound exhibits a range of pharmacological properties, including antimicrobial and anticancer effects. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and case studies.

The compound's molecular structure contributes significantly to its biological activity. Below are key chemical properties:

| Property | Details |

|---|---|

| Molecular Formula | C23H20O3 |

| Molecular Weight | 344.4 g/mol |

| IUPAC Name | This compound |

| InChI Key | ORWYEHSHKPSWJH-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C=C1)OC(=C2C)C3=CC(=O)OC4=C3C=C5CCCCC5=C4 |

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study evaluated its effect on various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The results showed that the compound reduced cell viability in a dose-dependent manner:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 | 12.5 | Significant reduction in viability |

| HeLa | 15.0 | Moderate reduction in viability |

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation signals .

Antimicrobial Activity

In addition to its anticancer effects, the compound has demonstrated antimicrobial activity against various pathogens. A screening against Gram-positive and Gram-negative bacteria revealed:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Klebsiella pneumoniae | 64 |

These results indicate that while the compound is effective against certain Gram-positive bacteria, it shows limited activity against Gram-negative strains.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Lung Cancer Treatment : In vitro studies involving A549 cells showed that treatment with the compound led to a significant decrease in cell proliferation markers and an increase in apoptotic markers after 24 hours of exposure .

- Antimicrobial Efficacy Against Resistant Strains : A study tested the compound against methicillin-resistant Staphylococcus aureus (MRSA) and found it effective at concentrations lower than traditional antibiotics, suggesting its potential as a novel antimicrobial agent.

The biological activities of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.

- Receptor Modulation : It is suggested that it interacts with receptors that regulate apoptosis and cell cycle progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.